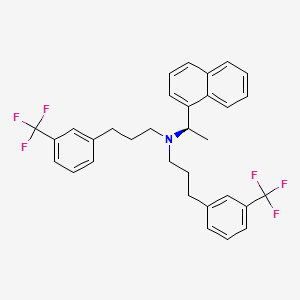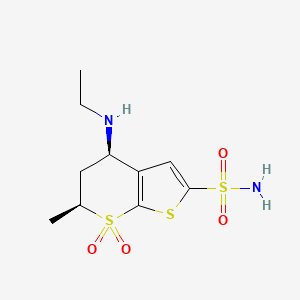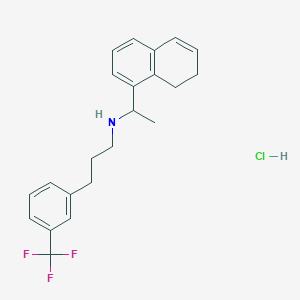
Composé apparenté à l'imidafenacine 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidafenacin Related Compound 4 is a chemical compound closely related to imidafenacin, which is an antimuscarinic agent used to treat overactive bladder. Imidafenacin works by antagonizing muscarinic receptors in the bladder, reducing the frequency of urination . Imidafenacin Related Compound 4 shares structural similarities with imidafenacin and is often studied for its potential pharmacological properties and applications.
Applications De Recherche Scientifique
Imidafenacin Related Compound 4 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of imidafenacin and its analogs.
Biology: Researchers study its interactions with biological targets, such as muscarinic receptors, to understand its pharmacological effects.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to overactive bladder and other muscarinic receptor-mediated disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Imidafenacin Related Compound 4 primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin Related Compound 4 interacts with its targets by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to changes in the contraction of the detrusor muscle in the bladder .
Biochemical Pathways
The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . These are the primary biochemical pathways affected by Imidafenacin Related Compound 4.
Pharmacokinetics
Imidafenacin Related Compound 4 is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of the compound increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The compound is primarily eliminated by metabolism .
Result of Action
The molecular and cellular effects of Imidafenacin Related Compound 4’s action result in a reduction in the frequency of urination in patients with overactive bladder . This is achieved through the antagonism of muscarinic receptors in the bladder .
Méthodes De Préparation
The preparation of Imidafenacin Related Compound 4 involves several synthetic routes. One common method includes the reaction of 4-chloro-2,2-diphenylbutaneamide with 2-methylimidazole . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Imidafenacin Related Compound 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidafenacin analogs.
Comparaison Avec Des Composés Similaires
Imidafenacin Related Compound 4 is compared with other antimuscarinic agents, such as solifenacin, propiverine, darifenacin, and fesoterodine . While all these compounds share the ability to antagonize muscarinic receptors, Imidafenacin Related Compound 4 may have unique properties, such as a different affinity for receptor subtypes or distinct pharmacokinetic profiles. These differences can influence its efficacy, side effect profile, and suitability for specific patient populations.
Similar compounds include:
- Solifenacin
- Propiverine
- Darifenacin
- Fesoterodine
Each of these compounds has its own set of characteristics and clinical applications, making them suitable for different therapeutic needs.
Propriétés
Numéro CAS |
174266-18-3 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.39 |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)








